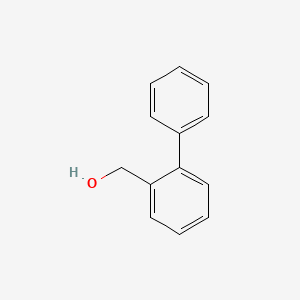

2-Biphenylmethanol

Descripción general

Descripción

. It is characterized by a biphenyl structure with a hydroxymethyl group attached to one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Biphenylmethanol can be synthesized through several methods. One common approach involves the reduction of biphenylcarboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with benzaldehyde, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of biphenylcarboxaldehyde in the presence of a suitable catalyst, such as palladium on carbon. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Bromination Reaction

Mechanism :

2-Biphenylmethanol undergoes bromination at the methyl group to form 4-bromomethyl-biphenyl, a reaction facilitated by N-bromosuccinimide (NBS). This substitution occurs via a radical mechanism, where NBS generates bromine radicals that abstract hydrogen atoms from the methyl group, leading to bromide substitution .

Reaction Conditions :

-

Reagents : NBS in acetonitrile or dichloromethane

-

Yield : ~70% (based on general bromination efficiency in similar systems)

Product :

4-bromomethyl-biphenyl (C13H11Br)

Photocatalytic Oxidation

Mechanism :

Hydroxyl-substituted biphenyl derivatives, including this compound, undergo one-electron oxidation on TiO₂ surfaces. The hydroxyl group enhances electronic coupling with the TiO₂ catalyst, promoting efficient charge transfer and oxidation .

Key Findings :

-

Efficiency : Higher oxidation rates compared to non-hydroxylated biphenyls (e.g., biphenyl or 4-biphenylethanol) .

-

Conditions : TiO₂ powder in acetonitrile, analyzed via time-resolved diffuse reflectance spectroscopy .

Significance :

This reaction highlights the role of hydroxyl groups in facilitating photocatalytic oxidation, relevant for applications in organic electronics and solar energy systems .

Nucleophilic Substitution Reactions

Mechanism :

The hydroxyl group in this compound can act as a leaving group under acidic conditions, forming a resonance-stabilized carbocation adjacent to the biphenyl rings. This intermediate is susceptible to nucleophilic attack, favoring SN1 mechanisms .

Reaction Conditions :

-

Reagents : Acidic medium (e.g., HCl) + nucleophile (e.g., CN⁻ or NH3)

-

Conditions : Elevated temperatures (80–100°C) to stabilize carbocation formation

Potential Products :

-

Cyanide substitution: 2-Biphenylmethyl cyanide (C14H11N)

-

Amine substitution: 2-Biphenylmethyl amine (C13H15N)

Oxidation to Ketone/Aldehyde

Reaction Conditions :

-

Mild oxidation : PCC (Pyridinium chlorochromate) in dichloromethane

-

Strong oxidation : KMnO₄ in acidic conditions

Products :

-

Aldehyde: 2-Biphenylcarbaldehyde (C13H10O)

-

Carboxylic acid: Biphenyl-2-carboxylic acid (C13H10O₂)

Data Table: Key Reactions of this compound

Actividad Biológica

2-Biphenylmethanol (2-BPM) is an organic compound with notable biological activities, particularly in the context of cancer therapy and immunomodulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-BPM is characterized by a biphenyl structure with a hydroxymethyl group. Its molecular formula is C13H12O, and it exhibits both hydrophobic and hydrophilic properties due to the presence of the hydroxyl group. This unique structure contributes to its interactions with biological systems.

Biological Activity Overview

1. Anticancer Properties

Research indicates that 2-BPM derivatives exhibit significant anticancer activities, particularly through modulation of immune responses. For instance, small molecules derived from 2-BPM have been identified as effective inhibitors of the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. These inhibitors enhance T-cell responses against tumors by blocking the inhibitory signals mediated by PD-1 and PD-L1 .

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain 2-BPM derivatives can induce cell death in various cancer cell lines. For example, studies on derivatives have shown IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting potential for therapeutic applications .

3. Immunomodulatory Effects

The compound has been shown to promote the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2) in T-cells, enhancing their functional activity against tumor cells . This immunomodulatory effect is crucial for developing therapies aimed at reinvigorating T-cell responses in cancer patients.

The biological activity of 2-BPM can be attributed to several mechanisms:

- Inhibition of PD-1/PD-L1 Interaction : By blocking this pathway, 2-BPM enhances T-cell activation and proliferation, leading to increased anti-tumor immunity.

- Cytotoxic Activity : Certain derivatives exhibit direct cytotoxic effects on cancer cells, potentially through apoptosis or necrosis mechanisms.

- Cytokine Modulation : The compound influences cytokine production in immune cells, which is essential for coordinating immune responses.

Table 1: Summary of Biological Activities of 2-BPM Derivatives

| Derivative | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A9 | HepG2 | 5.0 | PD-1/PD-L1 inhibition |

| BMS-202 | Jurkat T-cells | 3.5 | Cytokine production enhancement |

| C3 | MCF-7 | 4.0 | Direct cytotoxicity |

Case Study: PD-1/PD-L1 Inhibition

In a study involving co-culture systems with engineered Hep3B cells expressing PD-L1, treatment with a 2-BPM derivative (A9) resulted in a dose-dependent increase in IFN-γ production from CD3+ T-cells. At concentrations as low as 5 µM, A9 showed comparable efficacy to established monoclonal antibodies like Keytruda . This highlights the potential of 2-BPM derivatives as novel immunotherapeutics.

Aplicaciones Científicas De Investigación

2-Methyl-3-biphenylmethanol is an organic compound with the molecular formula . It appears as a white to off-white crystalline solid, characterized by a melting point of 73-76°C and a boiling point of approximately 330.9°C. This compound is primarily utilized as a pharmaceutical intermediate and a reagent in organic chemical synthesis.

Scientific Research Applications

2-Methyl-3-biphenylmethanol serves various roles in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

- It acts as an intermediate in synthesizing other organic compounds, including 2-methyl-3-phenylphenethylboronic acid pinacol ester and biphenyl alcohols.

- 2-Biphenylmethanol's dynamic processes when confined in carbon and silica pores of varying sizes have been studied using quasi-elastic neutron scattering .

- It is used in oxidation reactions to form corresponding ketones or aldehydes.

- It can be reduced to form various alcohol derivatives.

- It can participate in substitution reactions, particularly when strong bases or acids are present.

Biology

- The compound is employed in studying biochemical pathways and enzyme interactions.

- It is a hydrolytic product in the metabolism of pyrethroid insecticides and a significant metabolite for bifenthrin. Human carboxylesterases (hCE-1 and hCE-2) exhibit strong hydrolytic activity towards this compound, highlighting its importance in detoxifying pyrethroids in mammals.

Medicine

- It serves as an intermediate in producing pharmaceutical drugs, including bifenthrin and PD-L1 inhibitors.

- Derivatives of 2-Methyl-3-biphenylmethanol have demonstrated potential as effective inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. These derivatives can enhance T-cell responses against tumors.

Industry

- It is used in synthesizing various industrial chemicals and materials.

Case Studies

Metabolism of Pyrethroids

A study focused on the hydrolysis rates of various pyrethroids found that 2-Methyl-3-biphenylmethanol was produced during the metabolism of bifenthrin. The research highlighted the enzyme specificity and kinetic parameters involved in this metabolic pathway, underscoring the compound's relevance in toxicology and pharmacology.

Cancer Therapeutics

In a pharmacological study, derivatives based on the 2-Methyl-3-biphenylmethanol scaffold were tested for their ability to inhibit PD-1/PD-L1 interactions. The results indicated that these compounds could effectively enhance immune responses in preclinical models, suggesting their potential use in cancer treatment protocols.

Data Table

Enzymatic Hydrolysis of 2-Methyl-3-biphenylmethanol by Human Carboxylesterases

| Enzyme | Substrate | Kinetic Parameters |

|---|---|---|

| hCE-1 | 2-Methyl-3-biphenylmethanol | Specific Activity: High |

| hCE-2 | 2-Methyl-3-biphenylmethanol | Specific Activity: Moderate |

Propiedades

IUPAC Name |

(2-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTQADPEPIVMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031183 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-43-0, 41376-19-6 | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2928-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1′-Biphenyl]-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 2-biphenylmethanol?

A1: this compound consists of a methanol group (-CH2OH) attached to the biphenyl structure at the ortho (2) position. Its molecular formula is C13H12O.

Q2: What computational methods have been used to study this compound and what insights have they provided?

A2: Density functional theory (DFT) calculations, specifically the B3LYP method with various basis sets (like 6-31G* and 6-31G(d)), have been widely employed. [, , , ] These calculations have yielded valuable information about the molecule's structure, energy, dipole moments, polarizabilities, and vibrational frequencies. [, , ] Furthermore, researchers have used DFT to model the IR and Raman spectra of this compound, facilitating a comprehensive understanding of its vibrational modes and their relation to its structure. [, ]

Q3: What is known about the hydrogen bonding behavior of this compound?

A3: Studies show that this compound molecules engage in hydrogen bonding, both within the molecule (intramolecular) and between molecules (intermolecular). [, , ] In its crystalline form, it primarily forms cyclic tetramers through hydrogen bonding. [] Interestingly, research indicates the formation of a metastable phase in supercooled liquid this compound, characterized by hydrogen-bonded chains of molecules. [, ]

Q4: How does confinement affect the dynamic processes of this compound?

A4: Quasi-elastic neutron scattering (QENS) studies have explored the dynamics of this compound confined within carbon and silica pores. [] Confinement leads to a significant decrease in the mode-coupling theory (MCT) critical temperature (Tc) compared to the bulk state, indicating altered glass transition behavior. [] Interestingly, the interaction of this compound with the confining material impacts Tc, with lower Tc observed in silica pores due to hydrophobic interactions, as opposed to the more hydrophilic interactions with carbon surfaces. []

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Researchers have extensively utilized infrared (IR) and Raman spectroscopy to analyze this compound. [, , , , ] IR transmittance spectra, covering the 400-4000 cm-1 region, have provided insights into the vibrational modes of the molecule. [] These experimental spectra, coupled with computational modeling, have enabled the assignment of vibrational frequencies and elucidated the influence of hydrogen bonding on the molecule's dynamics. [, ] Additionally, UV absorption and emission spectra have been investigated in various environments, revealing differences in spectral features depending on the polarity of the surrounding medium. []

Q6: What is the significance of the "intermediate power law" decay observed in this compound?

A7: Optical heterodyne detected optical Kerr effect experiments have revealed an "intermediate power law" decay in the dynamics of supercooled this compound. [] This decay, spanning from picoseconds to nanoseconds, suggests a logarithmic decay of the orientational correlation function and provides evidence for complex relaxation processes within the supercooled liquid state. []

Q7: What are some key areas for future research on this compound?

A7: Several avenues of research can further illuminate the properties and behavior of this compound:

- Exploration of metastable phases: Further investigation into the formation, structure, and properties of the metastable phase observed in supercooled this compound could reveal novel insights into its phase behavior and potential applications. [, ]

- Impact of confinement: Expanding QENS studies to different pore sizes, geometries, and surface chemistries can provide a comprehensive understanding of confinement effects on this compound dynamics and glass transition behavior. []

- Advanced spectroscopic techniques: Utilizing techniques like ultrafast 2D IR spectroscopy can offer a deeper understanding of the hydrogen bonding dynamics and vibrational energy transfer processes within this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.